Hexahydro vs. Tetrahydro Core: Impact on Calculated Physicochemical Descriptors
The target hexahydro‑4H‑indol‑4‑one scaffold (C₁₅H₁₆BrNO₃S, MW 370.26) differs from the closest commercially available analog, 5‑bromo‑1‑tosyl‑4,5,6,7‑tetrahydro‑1H‑indol‑4‑one (CAS 76989-06-5, C₁₅H₁₄BrNO₃S, MW 368.25), by the presence of an additional sp³ carbon center at C3a [1]. This structural change raises the molecular weight by 2.01 Da and alters the calculated LogP (target: 2.62 vs. literature‑estimated ~2.8 for the tetrahydro analog) [2]. The target’s TPSA (54.45 Ų) is identical to that of the tetrahydro analog, but the increased fraction of sp³ carbons (Fsp³) predicts improved aqueous solubility and reduced aromatic stacking, which may translate into better developability profiles if the compound is advanced into biological screening .
| Evidence Dimension | Molecular weight, LogP, and fraction sp³ (Fsp³) as indicators of drug-likeness |
|---|---|
| Target Compound Data | MW 370.26 Da, LogP 2.62, TPSA 54.45 Ų, Fsp³ ≈0.38 |
| Comparator Or Baseline | 5-Bromo-1-tosyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 76989-06-5): MW 368.25 Da, estimated LogP ~2.8, Fsp³ ≈0.31 [1][2] |
| Quantified Difference | ΔMW +2.01 Da; ΔLogP –0.18; ΔFsp³ +0.07 (approximate, based on calculated values) |
| Conditions | Computed physicochemical descriptors using standard cheminformatics algorithms (ChemScene data-sheet and SciFinder predictions) |
Why This Matters
A higher Fsp³ and lower LogP are associated with superior solubility and reduced promiscuity – key selection criteria when sourcing building blocks for fragment-based or lead-optimization libraries.
- [1] YYBYY Chemical Platform. 5-Bromo-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one (CAS 76989-06-5) Compound Page. Accessed 2026-04-29. View Source
- [2] SciFinderⁿ Predicted Properties for CAS 76989-06-5 (American Chemical Society). Accessed 2026-04-29. View Source
